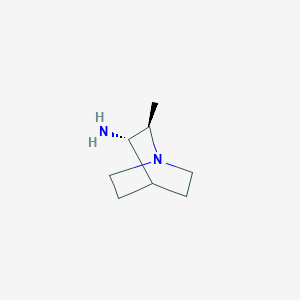
(2R,3S)-2-Methylquinuclidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-2-Methylquinuclidin-3-amine is a chiral amine with a quinuclidine skeleton
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Methylquinuclidin-3-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a quinuclidine derivative using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale chiral resolution techniques or asymmetric synthesis. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
(2R,3S)-2-Methylquinuclidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinuclidinone derivatives.
Reduction: Reduction reactions can further modify the quinuclidine ring, potentially leading to different stereoisomers.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinuclidine skeleton.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinuclidinone derivatives, while reduction can produce various stereoisomers of quinuclidine.
科学研究应用
(2R,3S)-2-Methylquinuclidin-3-amine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: In industrial settings, this compound can be used in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (2R,3S)-2-Methylquinuclidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinuclidine skeleton allows for strong binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
Quinuclidine: The parent compound of (2R,3S)-2-Methylquinuclidin-3-amine, which lacks the chiral centers.
(2R,3R)-2-Methylquinuclidin-3-amine: A stereoisomer with different spatial arrangement of atoms.
(2S,3S)-2-Methylquinuclidin-3-amine: Another stereoisomer with distinct stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart different biological and chemical properties compared to its stereoisomers. This makes it valuable in applications where chirality plays a crucial role, such as in drug development and asymmetric synthesis.
属性
分子式 |
C8H16N2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC 名称 |
(2R,3S)-2-methyl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C8H16N2/c1-6-8(9)7-2-4-10(6)5-3-7/h6-8H,2-5,9H2,1H3/t6-,8-/m1/s1 |
InChI 键 |
NIBLFQFBAYHCQS-HTRCEHHLSA-N |
手性 SMILES |
C[C@@H]1[C@H](C2CCN1CC2)N |
规范 SMILES |
CC1C(C2CCN1CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



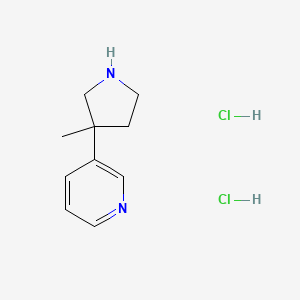
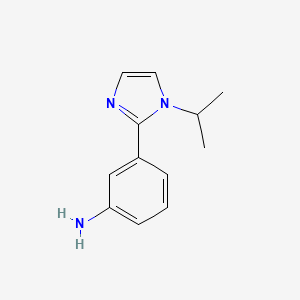
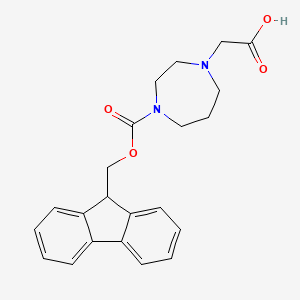
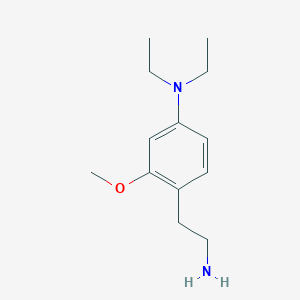
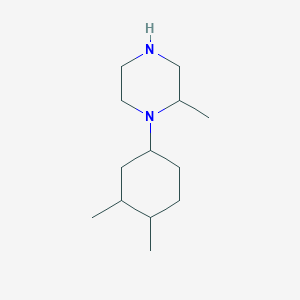
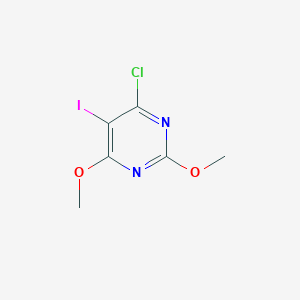
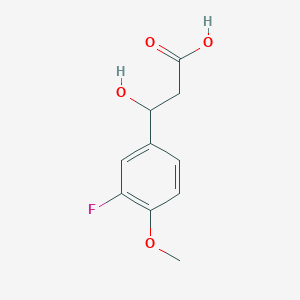
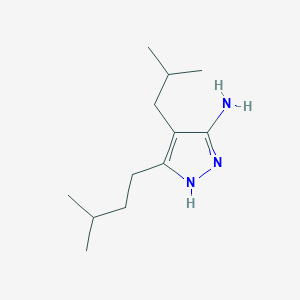
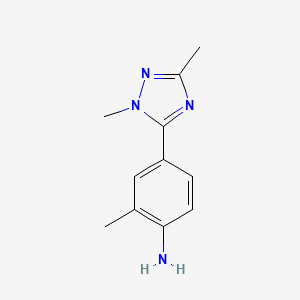
![3-(2-aminoethoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13538093.png)



